![molecular formula C9H8ClNO3 B3118825 1-Chloro-3-(4-nitrophenyl)propan-2-one CAS No. 24253-19-8](/img/structure/B3118825.png)
1-Chloro-3-(4-nitrophenyl)propan-2-one
Overview
Description
“1-Chloro-3-(4-nitrophenyl)propan-2-one” is a chemical compound with the molecular formula C9H8ClNO3 . It is a derivative of propanone, where one of the hydrogen atoms in the methyl group is replaced by a 4-nitrophenyl group, and a chlorine atom is attached to the middle carbon atom .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(4-nitrophenyl)propan-2-one” can be represented as CCC(C1=C(O)C(N(=O)=O)=CC(Cl)=C1)=O . This structure indicates that the compound contains a propanone backbone with a 4-nitrophenyl group and a chlorine atom attached .Scientific Research Applications
- Mechanism of Action : Les-3331 induces apoptosis, decreases mitochondrial membrane potential, and increases caspase-9 and caspase-8 concentrations .
Anti-Inflammatory and Analgesic Effects
Indole derivatives containing the (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene moiety have shown promise in anti-inflammatory and analgesic activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited favorable properties .
Tail-Clip Test Prolongation
In tail-clip tests, certain derivatives, including 1-Chloro-3-(4-nitrophenyl)propan-2-one, caused prolongation in response latencies of mice. These compounds also increased the maximum possible effect (MPE%) values, suggesting potential analgesic effects .
Synthesis of New 1,3,4-Thiadiazole Derivatives
Researchers have explored the synthesis of 1,3,4-thiadiazole derivatives containing the (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment. These compounds exhibit diverse biological activities, including potential anticancer effects .
properties
IUPAC Name |
1-chloro-3-(4-nitrophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAOQAVSDJXJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-nitrophenyl)propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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